molecular formula C16H28O3 B1327821 Ethyl 8-cyclohexyl-8-oxooctanoate CAS No. 898753-80-5

Ethyl 8-cyclohexyl-8-oxooctanoate

Cat. No. B1327821
M. Wt: 268.39 g/mol
InChI Key: OQOPHDDUPFVFBB-UHFFFAOYSA-N
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Description

Ethyl 8-cyclohexyl-8-oxooctanoate is a chemical compound with the molecular formula C16H28O3 . It has a molecular weight of 268.4 . The compound is a light yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 8-cyclohexyl-8-oxooctanoate is 1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 8-cyclohexyl-8-oxooctanoate is a light yellow oil . The compound has a molecular weight of 268.4 .

Scientific Research Applications

Asymmetric Synthesis and Reductions

  • Ethyl 8-cyclohexyl-8-oxooctanoate is utilized in asymmetric synthesis, as demonstrated by the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate to produce key intermediates for other compounds (Tsuboi et al., 1987).
  • Another application involves the reduction of ethyl 2-hydroxy-3-oxooctanoate, leading to high diastereoselectivity and enantioselectivity in the production of various compounds (Fadnavis et al., 1999).

Cyclization and Conformation Studies

  • The compound plays a role in the study of cyclization reactions and conformational equilibria, such as in the synthesis of bicyclo[4.3.0]nonanes (Kuroda et al., 1997).
  • Conformational studies of compounds like 8-methyl- and 8-ethyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes have also been conducted (Kamada & Yamamoto, 1979).

Synthesis of Complex Organic Molecules

  • Ethyl 8-cyclohexyl-8-oxooctanoate is used in the synthesis of complex organic molecules like ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates, useful as dyes in liquid crystal displays (Bojinov & Grabchev, 2003).
  • It is also involved in regioselective synthesis processes, as seen in the synthesis of quinolin-8-ols and related compounds (Uchiyama et al., 1998).

Catalysis and Oxidation Studies

  • The compound is significant in catalysis and oxidation studies, such as in methyltrioxorhenium-catalyzed oxidation of various hydrocarbons (Schuchardt et al., 1996).
  • It is also used in Michael addition reactions catalyzed by organosilicates (Tateiwa & Hosomi, 2001).

properties

IUPAC Name

ethyl 8-cyclohexyl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOPHDDUPFVFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645649
Record name Ethyl 8-cyclohexyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-cyclohexyl-8-oxooctanoate

CAS RN

898753-80-5
Record name Ethyl η-oxocyclohexaneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-cyclohexyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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